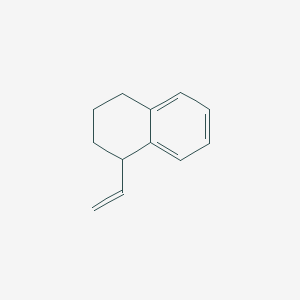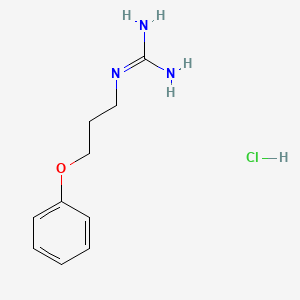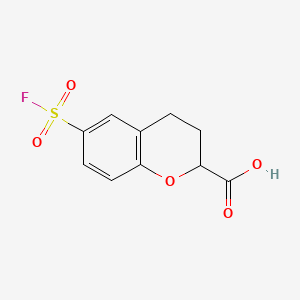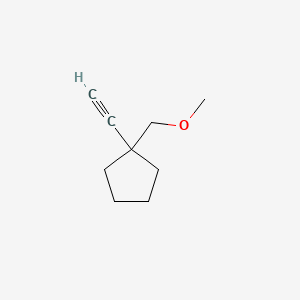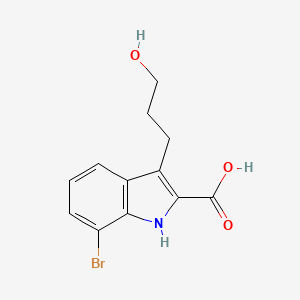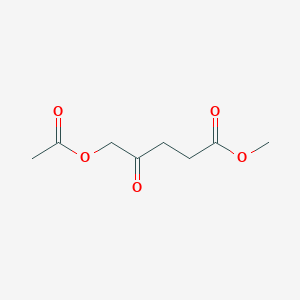
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Fluorination: The addition of a fluorine atom.
Nitration: The addition of a nitro group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . Fluorination can be carried out using fluorine gas (F2) or other fluorinating agents. Methylation typically involves the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3). Nitration is usually performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups .
Aplicaciones Científicas De Investigación
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique functional groups.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but lacks the methyl groups.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with different positions of the substituents.
3-Bromo-4-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of methyl groups .
Uniqueness
3-Bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both methyl and nitro groups on the benzene ring, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C8H7BrFNO2 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
3-bromo-1-fluoro-2,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-4-6(10)3-7(11(12)13)5(2)8(4)9/h3H,1-2H3 |
Clave InChI |
RISHZANPGCACNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])F)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




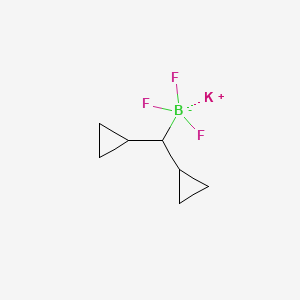

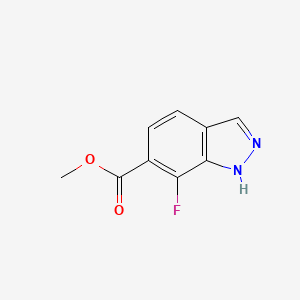
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
